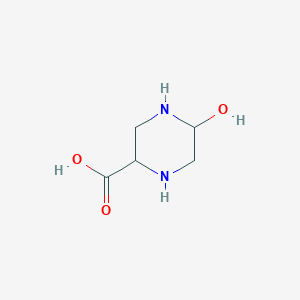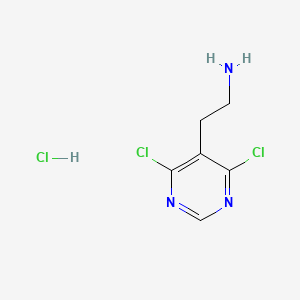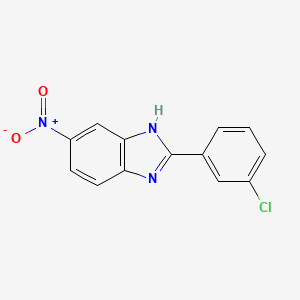
2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide is a complex organic compound that features a triazole ring, chlorophenyl groups, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide typically involves multiple steps. One common method involves the etherification of m-dichlorobenzene to form p-chlorophenol salt under the catalysis of copper oxide or cupric salt. This is followed by an acylation reaction with acetic anhydride or acetyl chloride to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
科学的研究の応用
2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
類似化合物との比較
Similar Compounds
2-Chloro-4-(4-chlorophenoxy)-methyl phenyl ketone: An important intermediate in the synthesis of agricultural fungicides.
4-Chlorophenoxyacetic acid: Used as a herbicide and plant growth regulator.
Uniqueness
What sets 2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C23H18Cl2N4O2S |
|---|---|
分子量 |
485.4 g/mol |
IUPAC名 |
2-[[5-[(4-chlorophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C23H18Cl2N4O2S/c24-16-10-12-18(13-11-16)31-14-21-27-28-23(29(21)17-6-2-1-3-7-17)32-15-22(30)26-20-9-5-4-8-19(20)25/h1-13H,14-15H2,(H,26,30) |
InChIキー |
GTVYVOVENXKCET-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3Cl)COC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B11783395.png)
![4-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylsulfonyl)-1H-pyrazole](/img/structure/B11783397.png)
![6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11783414.png)



![Ethyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11783456.png)

